(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE typically involves the condensation of 4-methoxyphenylhydrazine with an appropriate β-ketoester, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or cellular pathways.
Medicine: Potential therapeutic agent for conditions like inflammation or cancer.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing symptoms.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE
- 1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-IMIDAZOL-5-ONE
Uniqueness
1-(4-METHOXYPHENYL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE is unique due to its specific structural features, such as the methoxyphenyl group and the pyrazolone core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N4O2/c1-12(20-16-6-4-5-11-19-16)17-13(2)21-22(18(17)23)14-7-9-15(24-3)10-8-14/h4-11,21H,1-3H3/b20-12+ |
InChI Key |
AAHCCTSVZBVVDY-UDWIEESQSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)/C(=N/C3=CC=CC=N3)/C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3=CC=CC=N3)C |
Origin of Product |
United States |
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